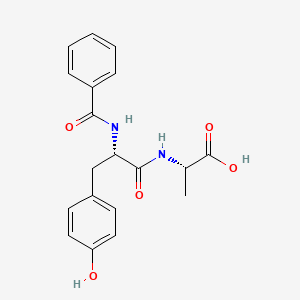

N-(N-Benzoyl-L-tyrosyl)-L-alanine

Description

N-(N-Benzoyl-L-tyrosyl)-L-alanine (CAS: 76264-09-0) is a synthetic dipeptide derivative composed of L-tyrosine and L-alanine residues, with a benzoyl group attached to the tyrosine moiety. Its molecular formula is C₁₉H₂₀N₂O₅, and it has a molecular weight of 356.37 g/mol . This compound is primarily used in research settings, particularly in peptide synthesis and biochemical studies. It is supplied by specialized manufacturers like Toronto Research Chemicals and Aladdin Scientific in quantities ranging from 50 mg to 500 mg, with strict restrictions on human or medical use .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRUPIDLBSA-LRDDRELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675674 | |

| Record name | N-Benzoyl-L-tyrosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76264-09-0 | |

| Record name | N-Benzoyl-L-tyrosyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76264-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-tyrosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.

Coupling Reaction: The protected tyrosine is reacted with benzoyl chloride to form N-benzoyl-L-tyrosine.

Deprotection: The protecting groups are removed to yield N-benzoyl-L-tyrosine.

Coupling with Alanine: N-benzoyl-L-tyrosine is then coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.

Purification: The final product is purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(N-Benzoyl-L-tyrosyl)-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down into its constituent amino acids.

Oxidation: Oxidation of the tyrosine moiety.

Substitution: Substitution reactions involving the benzoyl group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic reagents like amines or thiols.

Major Products

Hydrolysis: Yields benzoyl-L-tyrosine and alanine.

Oxidation: Produces oxidized derivatives of tyrosine.

Substitution: Forms substituted benzoyl derivatives.

Scientific Research Applications

N-(N-Benzoyl-L-tyrosyl)-L-alanine has several applications in scientific research:

Enzyme Studies: Used as a substrate to study enzyme kinetics and specificity.

Protein Interactions: Helps in understanding protein-protein interactions.

Drug Development: Serves as a model compound in the development of enzyme inhibitors.

Biochemical Assays: Utilized in various biochemical assays to measure enzyme activity.

Mechanism of Action

The mechanism of action of N-(N-Benzoyl-L-tyrosyl)-L-alanine involves its interaction with enzymes. It acts as a substrate for enzymes like chymotrypsin, which cleave the peptide bond between tyrosine and alanine. This interaction helps in studying the enzyme’s catalytic mechanism and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

N-Benzoyl-L-alanine (CAS: 2198-64-3)

- Molecular Formula: C₁₀H₁₁NO₃; Molecular Weight: 193.2 g/mol.

- Structure : Features a benzoyl group directly attached to L-alanine, lacking the tyrosine moiety present in the target compound.

- Applications: Used in biochemical research, particularly in studying amino acid modifications and enzyme interactions .

N-Benzyloxycarbonyl-L-alanine (CAS: 1142-20-7)

- Molecular Formula: C₁₁H₁₃NO₄; Molecular Weight: 223.23 g/mol.

- Structure : Utilizes a benzyloxycarbonyl (Cbz) protecting group instead of benzoyl.

- Applications : Common in peptide synthesis for temporary amine protection during solid-phase synthesis .

N-(3-Indolylacetyl)-L-alanine

- Inferred Formula : ~C₁₃H₁₄N₂O₃; Molecular Weight : ~246.26 g/mol.

- Structure : Contains an indole-acetyl group linked to L-alanine.

- Applications: Identified as a prognostic biomarker in non-small cell lung cancer (NSCLC) patients receiving chemoimmunotherapy. Low levels correlate with longer progression-free survival (PFS) .

L-Alanine N-Carboxy Anhydride (NCA)

- Molecular Formula: C₄H₅NO₃; Molecular Weight: 115.09 g/mol.

- Structure: A cyclic anhydride used as a monomer in polymerization.

- Applications : Polymer chemistry for synthesizing polyalanine chains with high molecular weights (e.g., [η] = 2.35 in toluene) .

Key Comparative Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| N-(N-Benzoyl-L-tyrosyl)-L-alanine | 76264-09-0 | C₁₉H₂₀N₂O₅ | 356.37 | Peptide synthesis, research |

| N-Benzoyl-L-alanine | 2198-64-3 | C₁₀H₁₁NO₃ | 193.2 | Biochemical research |

| N-Benzyloxycarbonyl-L-alanine | 1142-20-7 | C₁₁H₁₃NO₄ | 223.23 | Peptide synthesis |

| N-(3-Indolylacetyl)-L-alanine | - | ~C₁₃H₁₄N₂O₃ | ~246.26 | Cancer biomarker |

| L-Alanine NCA | - | C₄H₅NO₃ | 115.09 | Polymer chemistry |

Isotopic Variants and Specialized Uses

- This compound-¹³C₆ (CAS: 1356382-80-3) and -d₅ (CAS: 1356383-19-1) are isotopic analogs used as internal standards in mass spectrometry. These variants are priced at €1,130–4,593 for 5–50 mg quantities, reflecting their niche applications in analytical research .

Biological Activity

N-(N-Benzoyl-L-tyrosyl)-L-alanine is a synthetic dipeptide that has garnered attention in biochemical research due to its unique structure and potential biological activities. This compound consists of a benzoyl group attached to the amino acid tyrosine, which is further linked to alanine. Its synthesis and biological implications have been the subject of various studies, focusing on its enzymatic interactions, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of 356.37 g/mol. The structural configuration allows for specific interactions with enzymes, particularly those involved in peptide bond cleavage.

This compound acts primarily as a substrate for certain enzymes, such as chymotrypsin. The interaction facilitates studies on enzyme kinetics and specificity, providing insights into catalytic mechanisms. The compound's benzoyl group enhances its stability and solubility, making it a useful model in biochemical assays.

Enzyme Interaction

The compound is utilized to study enzyme kinetics, particularly in the context of proteolytic enzymes. It can undergo hydrolysis to yield benzoyl-L-tyrosine and alanine under acidic or basic conditions. This reaction is crucial for understanding how enzymes like chymotrypsin interact with peptide substrates.

Cytotoxicity Studies

Recent research has indicated that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain benzoyl derivatives can induce apoptosis in cancer cells through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-xl .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative | MGC-803 | 3.8 | Induction of apoptosis |

| Benzoyl derivative | HepG2 | 9.6 | Increased cytotoxicity |

Drug Development Applications

The compound serves as a model for developing enzyme inhibitors and therapeutic agents. Its ability to mimic natural substrates allows researchers to explore modifications that enhance selectivity and potency against specific targets.

Case Studies

- Enzyme Kinetics Study : A study focused on the interaction between this compound and chymotrypsin demonstrated that the compound could effectively act as a substrate, providing valuable data on enzyme specificity and catalytic efficiency.

- Cytotoxicity Assessment : Research involving various derivatives revealed that modifications to the benzoyl group could significantly enhance cytotoxic effects against cancer cell lines such as MGC-803 and HepG2. The study highlighted the importance of structural variations in determining biological activity .

- Application in Biochemical Assays : The compound has been employed in multiple biochemical assays aimed at measuring enzyme activity, further establishing its relevance in research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.